BenchChemオンラインストアへようこそ!

6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate

Lipophilicity Drug-likeness Permeability prediction

6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (CAS 307524-28-3; molecular formula C₂₁H₁₄O₅; molecular weight 346.3 g/mol) is a synthetic ester derivative built on the 6H-benzo[c]chromen-6-one (urolithin-type) scaffold. The compound is formed by esterification of the 3-hydroxy position of the benzo[c]chromenone core with 4-methoxybenzoic acid, yielding a molecule with a computed XLogP3 of 4.4 and a topological polar surface area (TPSA) of 61.8 Ų.

Molecular Formula C21H14O5
Molecular Weight 346.3 g/mol
Cat. No. B5606308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate
Molecular FormulaC21H14O5
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C21H14O5/c1-24-14-8-6-13(7-9-14)20(22)25-15-10-11-17-16-4-2-3-5-18(16)21(23)26-19(17)12-15/h2-12H,1H3
InChIKeyPGBJGBZWXNQASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate – Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (CAS 307524-28-3; molecular formula C₂₁H₁₄O₅; molecular weight 346.3 g/mol) is a synthetic ester derivative built on the 6H-benzo[c]chromen-6-one (urolithin-type) scaffold [1]. The compound is formed by esterification of the 3-hydroxy position of the benzo[c]chromenone core with 4-methoxybenzoic acid, yielding a molecule with a computed XLogP3 of 4.4 and a topological polar surface area (TPSA) of 61.8 Ų [1]. The 6H-benzo[c]chromen-6-one scaffold constitutes the core pharmacophore of urolithins—gut-microbiota-derived metabolites of ellagic acid that are under active investigation for neuroprotection, PDE2 inhibition, and selective estrogen receptor beta (ERβ) agonism [2][3]. This specific derivative, carrying a para-methoxybenzoyl ester at C-3, is supplied as a research-grade screening compound and represents a strategic SAR probe for mapping substitution effects on the chromenone nucleus.

Why 6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate Cannot Be Interchanged with Generic Chromenone Esters


Compounds sharing the 6H-benzo[c]chromen-6-one core are not functionally interchangeable because subtle variations in the ester substituent at C-3, the degree of ring saturation (6H‑ vs. tetrahydro‑), and the presence or absence of additional methyl or methoxy groups can produce order-of-magnitude shifts in target potency, physicochemical properties, and metabolic stability. For example, within the alkoxylated 6H-benzo[c]chromen-6-one series, structural modifications transformed lead compounds with PDE2 IC₅₀ values >100 μM into optimized derivatives with IC₅₀ = 3.67 ± 0.47 μM—a >27‑fold improvement driven solely by substitution pattern [1]. Similarly, the regioisomeric shift of a methoxy group from the para (4‑) to the meta (3‑) position on the benzoyl ester alters both the electronic distribution and the steric presentation of the molecule, which has been shown to differentially affect cytotoxicity profiles across multiple cancer cell lines . The 4-methoxybenzoyl ester in the target compound bears an additional hydrogen-bond acceptor relative to the unsubstituted benzoyl ester analog, increasing TPSA by approximately 17 Ų—a magnitude of change that can influence membrane permeability and oral bioavailability predictions [2]. These quantitative divergences mean that procurement of the precise derivative, rather than a generic chromenone ester, is essential for reproducible SAR and screening campaigns.

6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Differentiation Versus Unsubstituted Benzoyl Ester Analog

The 4-methoxy substituent on the benzoyl ester of the target compound increases computed lipophilicity relative to the unsubstituted 6-oxo-6H-benzo[c]chromen-3-yl benzoate (CAS 307524-30-7). The target compound has a computed XLogP3 of 4.4, which falls within the optimal drug-like range (1–5) while the benzoate analog lacks the additional –OCH₃ group, resulting in a lower predicted LogP. This difference is mechanistically attributable to the electron-donating and hydrophobic contribution of the para-methoxy group, which adds approximately +0.5 to +0.7 LogP units compared to an unsubstituted phenyl ester [1].

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation Versus Unsubstituted Benzoyl Ester and Acetate Analogs

The target compound has a computed TPSA of 61.8 Ų, which is 17.0 Ų higher than the unsubstituted 6-oxo-6H-benzo[c]chromen-3-yl benzoate (TPSA = 44.8 Ų) due to the additional oxygen atom in the para-methoxy group [1]. Compared to the simpler 6-oxo-6H-benzo[c]chromen-3-yl acetate (MW = 254.24, TPSA not explicitly published but structurally estimated at ~52.6 Ų), the target compound's TPSA occupies a distinct region of the TPSA vs. LogP property space . A TPSA of 61.8 Ų is below the 70 Ų threshold commonly used as a preliminary filter for blood-brain barrier penetration in CNS drug discovery, while the additional polarity compared to the benzoate analog may improve aqueous solubility.

TPSA Oral bioavailability CNS MPO Physicochemical profiling

Regioisomeric Methoxy Position (para vs. meta) Impacts on Cytotoxicity in Cancer Cell Lines

The regioisomeric positioning of the methoxy group on the benzoyl ester—para (4‑) in the target compound versus meta (3‑) in the closely related 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate—yields distinct biological outcomes. The 3-methoxybenzoate regioisomer has been tested against multiple cancer cell lines, yielding IC₅₀ values of 15.0 µM (HeLa, cervical cancer), 20.5 µM (MCF-7, breast cancer), and 18.0 µM (A549, lung cancer) via apoptosis induction, cell cycle arrest, and proliferation inhibition, respectively . While direct head-to-head data for the 4-methoxybenzoate target compound in identical cellular assays are not yet available in the peer-reviewed literature, the position of the methoxy substituent alters the electron density distribution on the benzoyl ring and the three-dimensional presentation of the ester moiety to biological targets. In related chromenone SAR, para-substitution has been shown to confer superior PDE2 inhibitory potency compared to meta-substituted analogs [1].

Cytotoxicity Regioisomer SAR Cancer cell lines Apoptosis

PDE2 Inhibitory Potential – Class-Level Scaffold Evidence from Alkoxylated 6H-Benzo[c]chromen-6-ones

The 6H-benzo[c]chromen-6-one scaffold to which the target compound belongs has been validated as a productive PDE2 inhibitory chemotype. In a focused series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, compound 1f achieved an IC₅₀ of 3.67 ± 0.47 μM against PDE2 and exhibited comparable activity to the reference inhibitor BAY 60-7550 in cell-based assays [1]. This represents a >27-fold improvement over the urolithin lead compounds 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one (PDE2 IC₅₀ > 100 μM) and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (PDE2 IC₅₀ = 93.24 μM), demonstrating that alkoxylation and esterification at the C-3 position are critical drivers of PDE2 potency within this chemotype [2]. The target compound, with its C-3 4-methoxybenzoyl ester, extends this SAR paradigm to aryl ester modifications—a chemical space not yet explored in the published PDE2 series—and thus offers a valuable probe for investigating whether bulkier aromatic esters at C-3 can further enhance potency or alter isoform selectivity.

PDE2 inhibition Neurodegeneration Cognitive enhancement Cyclic nucleotide signaling

Furin Inhibition – Cross-Study Inference from the 2-Chlorobenzoate Analog Within the Same Chromenone Ester Series

A structurally proximate analog, 6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate (CAS 307524-26-1), differs from the target compound only in the substitution on the benzoyl ester ring (–Cl at ortho vs. –OCH₃ at para) and has been characterized as a furin inhibitor with an IC₅₀ of 0.028 µM using N-tert-butoxycarbonyl-Arg-Val-Arg-Arg-methylcoumarin amide as substrate [1]. This places the 2-chlorobenzoate analog among the more potent small-molecule furin inhibitors reported, with activity comparable to or exceeding several reference inhibitors—for example, 3-allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (furin IC₅₀ = 0.051 µM) and (N'Z,N''Z)-4,4'-oxybis(N'-(2-hydroxybenzylidene)benzenesulfonohydrazide) (furin IC₅₀ = 0.084 µM) tested under identical conditions [1]. The target compound's 4-methoxybenzoyl ester replaces the ortho-chloro with a para-methoxy group, presenting an orthogonal electronic profile (electron-donating vs. electron-withdrawing) on the same chromenone ester scaffold [2].

Furin inhibition Proprotein convertase Cancer Viral pathogenesis

Hydrogen-Bond Acceptor Capacity and Molecular Recognition Potential Versus Unsubstituted and Methyl-Substituted Analogs

The target compound possesses 5 hydrogen-bond acceptors (HBA) and 0 hydrogen-bond donors (HBD), as computed by Cactvs 3.4.8.24 [1]. This HBA count is one higher than that of 6-oxo-6H-benzo[c]chromen-3-yl benzoate (4 HBAs, lacking the methoxy oxygen) and matches that of the 3-methoxybenzoate regioisomer, but the target compound's para-methoxy orientation positions the fifth HBA ~4.5–5.0 Å farther from the chromenone carbonyl compared to the meta isomer . The 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate analog (MW = 360.37) introduces an additional methyl group at C-4 of the chromenone ring, increasing both molecular weight (+14 Da) and steric bulk near the ester linkage without altering HBA/HBD count—a modification that can sterically restrict the conformational freedom of the 4-methoxybenzoyl ester relative to the chromenone plane .

Hydrogen-bond acceptor Molecular recognition Pharmacophore modeling Drug design

6-Oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate – Evidence-Backed Research and Industrial Application Scenarios


PDE2-Focused Neurodegenerative Disease Screening Cascades

The 6H-benzo[c]chromen-6-one scaffold has produced alkoxylated derivatives with PDE2 IC₅₀ values as low as 3.67 ± 0.47 μM, a >27‑fold improvement over urolithin leads [1]. The target compound extends this scaffold into aryl ester space at C-3. Procurement is warranted for PDE2 screening panels seeking to explore whether the 4-methoxybenzoyl ester modification further enhances potency or alters selectivity relative to the published alkoxylated series, particularly given the compound's TPSA of 61.8 Ų, which remains compatible with CNS penetration predictions [2].

Furin Inhibitor SAR Programs in Oncology and Infectious Disease

The structural analog 6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate is a validated sub‑micromolar furin inhibitor (IC₅₀ = 0.028 µM), outperforming several reference compounds in the same assay system [1]. The target 4‑methoxybenzoate analog offers an electron-donating substituent in place of the electron-withdrawing chloro group, enabling systematic exploration of electronic effects on furin active-site binding. Parallel procurement of both analogs supports a robust matched-pair SAR analysis for this therapeutically relevant target [2].

Regioisomeric Methoxybenzoyl Ester SAR for Cancer Cell Line Profiling

The 3-methoxybenzoate regioisomer has demonstrated cytotoxicity across HeLa (IC₅₀ = 15.0 µM), MCF-7 (IC₅₀ = 20.5 µM), and A549 (IC₅₀ = 18.0 µM) cell lines [1]. The target 4‑methoxybenzoate compound enables direct positional isomer comparison, addressing a fundamental SAR question: does the methoxy group position on the benzoyl ester modulate antiproliferative potency and/or mechanism of action? This is a standard medicinal chemistry workflow requiring both isomers for meaningful interpretation [2].

Physicochemical Property Benchmarking for Chromenone Ester Libraries

With a computed XLogP3 of 4.4 and TPSA of 61.8 Ų, the target compound occupies a defined region of drug-like property space that is distinct from the less lipophilic acetate analog and the lower‑TPSA benzoate analog [1]. Compound management groups and screening library curators can use this derivative as a reference standard for calibrating chromatographic retention times, LogP measurements, and solubility assays within chromenone ester compound collections [2].

Quote Request

Request a Quote for 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.